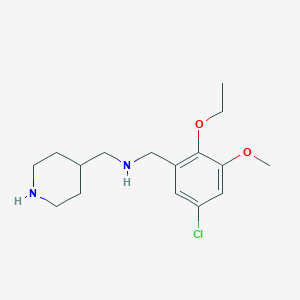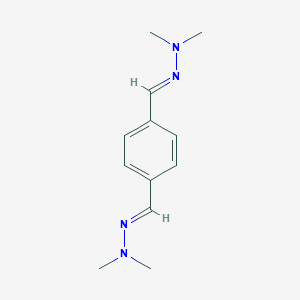
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine, also known as CEM-102, is a novel compound with potential pharmacological applications. This compound belongs to the class of amines and has a molecular weight of 417.0 g/mol. The synthesis of CEM-102 is a complex process that involves multiple steps.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This leads to the disruption of the bacterial ribosome and ultimately the inhibition of bacterial growth. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been shown to have a bactericidal effect, which means that it can kill bacteria rather than just inhibiting their growth.
Biochemical and Physiological Effects
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been shown to have a low toxicity profile and is well-tolerated in animal studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 2 hours. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been shown to penetrate into infected tissues, making it an attractive candidate for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is its broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial species. Additionally, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been shown to have a low risk of inducing bacterial resistance, which is a common problem with many antibiotics. However, one of the limitations of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is its relatively low potency compared to other antibiotics, which may limit its use in certain clinical settings.
Orientations Futures
There are several potential future directions for research on N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine. One area of interest is the development of new formulations of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine that can improve its pharmacokinetic properties, such as its half-life and tissue distribution. Another area of research is the investigation of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine's potential use in combination with other antibiotics to enhance its antibacterial activity. Finally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine and its potential use in the treatment of other bacterial infections.
Conclusion
In conclusion, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is a promising compound with potential pharmacological applications. Its broad-spectrum antibacterial activity, low toxicity profile, and low risk of inducing bacterial resistance make it an attractive candidate for the treatment of bacterial infections. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine involves a multi-step process that starts with the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with piperidine in the presence of an acid catalyst. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilylmethyl)amine to form the final product, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine. The purity of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been studied extensively for its potential pharmacological applications. It has been shown to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been investigated for its potential use in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis.
Propriétés
Nom du produit |
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine |
|---|---|
Formule moléculaire |
C16H25ClN2O2 |
Poids moléculaire |
312.83 g/mol |
Nom IUPAC |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C16H25ClN2O2/c1-3-21-16-13(8-14(17)9-15(16)20-2)11-19-10-12-4-6-18-7-5-12/h8-9,12,18-19H,3-7,10-11H2,1-2H3 |
Clé InChI |
HUSVMZLUZICOIA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2CCNCC2)Cl)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)
![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)





![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)

![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)